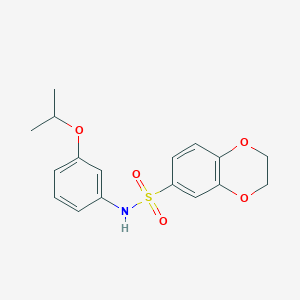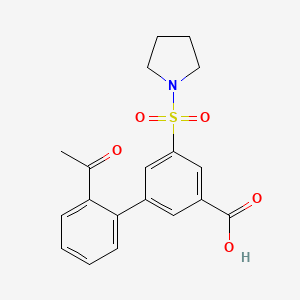
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as GSK1016790A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodioxine sulfonamides and has been found to have a potent and selective effect on a specific type of ion channel in the nervous system.
作用机制
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a potent and selective antagonist of the TRPV4 ion channel, which is expressed in various tissues including the nervous system, lungs, kidneys, and skin. By blocking the activity of this ion channel, N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can modulate the function of various physiological processes such as pain sensation, inflammation, and osmoregulation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can modulate the function of various physiological processes such as pain sensation, inflammation, and osmoregulation. It has been found to have a potent analgesic effect in various animal models of pain, including neuropathic pain and inflammatory pain. Additionally, N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have anti-inflammatory effects in various animal models of inflammation, including acute lung injury and colitis.
实验室实验的优点和局限性
One of the main advantages of using N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its potent and selective effect on the TRPV4 ion channel, which allows for precise modulation of the function of this ion channel. Additionally, N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied in various animal models of pain and inflammation, which provides a strong foundation for further research. However, one of the limitations of using N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its relatively low solubility, which can limit its effectiveness in certain experimental conditions.
未来方向
There are several potential future directions for research on N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide on the TRPV4 ion channel, as well as its potential effects on other ion channels and receptors. Finally, there is a need for the development of more potent and selective TRPV4 antagonists, which could have significant therapeutic potential for various diseases and disorders.
合成方法
The synthesis of N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, starting with the reaction of 3-isopropoxyphenol with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonyl ether. This intermediate is then reacted with 1,2-dimethoxybenzene in the presence of a palladium catalyst to form the benzodioxine ring system. The final step involves the introduction of the sulfonamide group using a suitable reagent.
科学研究应用
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a potent and selective effect on the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which plays a crucial role in the regulation of various physiological processes such as pain sensation, inflammation, and osmoregulation.
属性
IUPAC Name |
N-(3-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12(2)23-14-5-3-4-13(10-14)18-24(19,20)15-6-7-16-17(11-15)22-9-8-21-16/h3-7,10-12,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRMKPFKJCSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297003.png)
![8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5297011.png)
![2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5297015.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297021.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)

